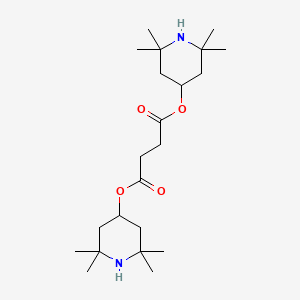

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate

Übersicht

Beschreibung

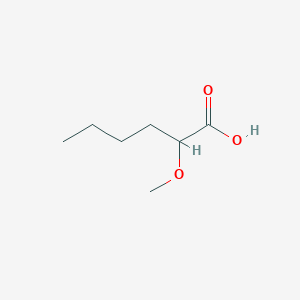

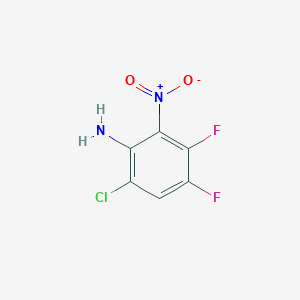

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate: is a chemical compound with the molecular formula C22H40N2O4 . It is known for its role as a hindered amine light stabilizer (HALS), which helps in protecting materials from degradation caused by ultraviolet (UV) light. This compound is widely used in various industries, including plastics, coatings, and pharmaceuticals, due to its effective stabilization properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate typically involves the esterification of succinic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a catalyst, such as an organotin compound (e.g., dibutyltin oxide), in an aliphatic hydrocarbon-based solvent like heptane . The reaction conditions include heating the mixture to facilitate the ester interchange reaction, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroxyl radicals, which play a crucial role in its stabilizing properties.

Reduction: Reduction reactions can convert the nitroxyl radicals back to the parent amine, regenerating the stabilizer.

Substitution: The ester groups in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of nitroxyl radicals.

Reduction: Regeneration of the parent amine.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate is extensively used as a light stabilizer in polymers and plastics. It helps in preventing the degradation of materials exposed to UV light, thereby extending their lifespan and maintaining their mechanical properties .

Biology: In biological research, this compound is used to study the effects of UV light on biological systems and to develop UV-protective formulations for various applications, including sunscreens and protective coatings .

Medicine: The compound’s stabilizing properties are utilized in the pharmaceutical industry to enhance the stability and shelf life of drugs and formulations that are sensitive to light .

Industry: Apart from its use in plastics and pharmaceuticals, this compound is also employed in coatings, adhesives, and sealants to improve their durability and resistance to UV-induced degradation .

Wirkmechanismus

The primary mechanism by which bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate exerts its effects is through the formation of nitroxyl radicals upon exposure to UV light. These radicals act as scavengers for free radicals generated during the photodegradation of polymers, thereby preventing the breakdown of the material. The compound can also react with phenolic antioxidants incorporated in polymers, enhancing its stabilizing effect .

Vergleich Mit ähnlichen Verbindungen

- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

- Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate

- 2,2,6,6-Tetramethyl-4-piperidinol

Comparison: While bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate shares similar stabilizing properties with other hindered amine light stabilizers, it is unique in its specific ester structure, which provides distinct solubility and compatibility characteristics. This makes it particularly suitable for certain applications where other stabilizers may not perform as effectively .

Eigenschaften

CAS-Nummer |

62782-03-0 |

|---|---|

Molekularformel |

C22H40N2O4 |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |

InChI |

InChI=1S/C22H40N2O4/c1-19(2)11-15(12-20(3,4)23-19)27-17(25)9-10-18(26)28-16-13-21(5,6)24-22(7,8)14-16/h15-16,23-24H,9-14H2,1-8H3 |

InChI-Schlüssel |

GOJOVSYIGHASEI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)OC2CC(NC(C2)(C)C)(C)C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

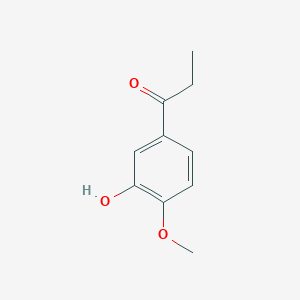

![(3-Hydroxy-1-aza-bicyclo[2.2.2]oct-3-YL)-acetic acid methyl ester](/img/structure/B8805790.png)

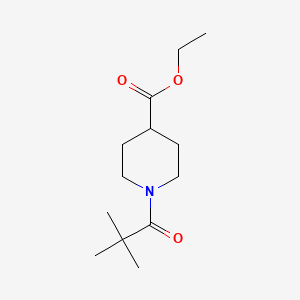

![methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B8805864.png)

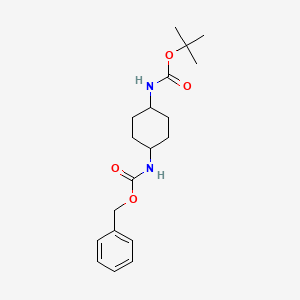

![4-Ethoxy-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B8805884.png)